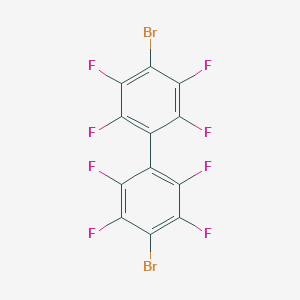

4,4'-Dibromooctafluorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-bromo-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Br2F8/c13-3-9(19)5(15)1(6(16)10(3)20)2-7(17)11(21)4(14)12(22)8(2)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLMNFVUNLCJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Br)F)F)C2=C(C(=C(C(=C2F)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Br2F8 | |

| Record name | 4,4'-DIBROMOOCTAFLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074873 | |

| Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-dibromooctafluorobiphenyl is a colorless oily liquid. | |

| Record name | 4,4'-DIBROMOOCTAFLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10386-84-2 | |

| Record name | 4,4'-DIBROMOOCTAFLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Dibromooctafluorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10386-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010386842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10386-84-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW5TAH388K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Dibromooctafluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4,4'-Dibromooctafluorobiphenyl, a key intermediate in the development of advanced materials and pharmaceuticals. This document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Introduction

This compound is a polyfluorinated aromatic compound with significant potential in various fields, including organic electronics and medicinal chemistry. Its rigid, electron-deficient biphenyl (B1667301) core, flanked by bromine atoms, makes it an attractive building block for the synthesis of complex molecular architectures such as liquid crystals, polymers, and pharmacologically active molecules. The controlled and efficient synthesis of this compound is therefore of considerable interest.

The primary synthetic route to this compound is the Ullmann coupling reaction, a classic method for the formation of biaryl bonds.[1] This guide will focus on the practical aspects of this synthesis, from the selection of starting materials to the final purification and characterization of the product.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 10386-84-2 | [2] |

| Molecular Formula | C₁₂Br₂F₈ | [2] |

| Molecular Weight | 455.92 g/mol | [2] |

| Melting Point | 113-115 °C | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | 99% (commercially available) | [2] |

Synthesis via Ullmann Coupling

The synthesis of this compound is typically achieved through the copper-mediated Ullmann coupling of 1,4-dibromo-2,3,5,6-tetrafluorobenzene. The reaction involves the homocoupling of two molecules of the starting material to form the desired biphenyl structure.

Reaction Principle

The Ullmann reaction is a versatile method for the formation of carbon-carbon bonds between aryl halides.[1] In this specific synthesis, copper powder is used to facilitate the coupling of the electron-deficient aryl bromide. The reaction is typically carried out at high temperatures in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).[3] While the exact mechanism is complex and still debated, it is generally accepted to involve the formation of an organocopper intermediate.[1]

Caption: General scheme of the Ullmann coupling reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Ullmann couplings of polyfluorinated aryl halides.[3][4]

Materials:

-

1,4-Dibromo-2,3,5,6-tetrafluorobenzene (1.0 eq)

-

Activated Copper Powder (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Heating mantle with a temperature controller.

-

Standard laboratory glassware.

-

Filtration apparatus (Büchner funnel).

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask, combine 1,4-dibromo-2,3,5,6-tetrafluorobenzene and activated copper powder.

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The typical solvent volume is 5-10 mL per gram of the aryl halide.

-

Reaction Conditions: Heat the reaction mixture to 150-160 °C with vigorous stirring. The reaction is typically maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the copper and copper salts. Wash the filter cake with additional DMF.

-

Precipitation: Pour the filtrate into a large volume of water with stirring. The crude product will precipitate as a solid.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Drying: Dry the crude product in a vacuum oven.

Caption: Experimental workflow for the synthesis and purification of this compound.

Purification

The crude this compound obtained from the Ullmann reaction typically requires purification to remove unreacted starting materials, byproducts, and residual copper salts. Recrystallization is the most common and effective method for purifying solid organic compounds.

Recrystallization Protocol

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nonpolar, aromatic compounds like this compound, a mixed solvent system is often effective. An ethanol (B145695)/water mixture is a good starting point.

Procedure:

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Induce Crystallization: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Characterization Data

| Technique | Expected Results | Reference |

| Melting Point | 113-115 °C | [2] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 454, 456, 458 (characteristic isotopic pattern for two bromine atoms) | [5] |

| ¹⁹F NMR | Two distinct signals in the aromatic region, characteristic of the tetrafluorophenyl rings. | [6] |

| ¹³C NMR | Signals corresponding to the eight fluorinated and four brominated carbon atoms of the biphenyl core. | |

| Purity (by GC or HPLC) | >99% after recrystallization | [2] |

Note: Specific NMR chemical shifts can vary depending on the solvent and instrument used. A reference spectrum should be consulted for precise peak assignments.

Safety Considerations

-

1,4-Dibromo-2,3,5,6-tetrafluorobenzene: This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N,N-Dimethylformamide (DMF): DMF is a skin and respiratory irritant and a potential teratogen. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Copper Powder: Fine copper powder can be flammable. Avoid creating dust and keep away from ignition sources.

-

High Temperatures: The reaction is conducted at high temperatures. Use appropriate heating equipment and take precautions to avoid burns.

Conclusion

This technical guide has outlined a detailed procedure for the synthesis and purification of this compound via the Ullmann coupling reaction. By following the described protocols, researchers can reliably produce this valuable compound in high purity for a range of applications in materials science and drug discovery. Careful attention to reaction conditions, purification techniques, and safety precautions is essential for a successful outcome.

References

Spectroscopic Characterization of 4,4'-Dibromooctafluorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,4'-Dibromooctafluorobiphenyl (CAS No. 10386-84-2). Due to the limited availability of experimental nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in publicly accessible databases, this guide combines experimental mass spectrometry data with predicted NMR and IR data to offer a thorough characterization. Detailed experimental protocols for the acquisition of such spectra are also provided.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[1] The spectrum is characterized by a prominent molecular ion peak and distinct fragmentation patterns resulting from the loss of bromine and fluorine atoms.

Table 1: Mass Spectrometry Data for this compound

| m/z (amu) | Relative Intensity (%) | Assignment |

| 456 | ~80 | [M]+• (Molecular ion with 79Br, 79Br) |

| 458 | ~100 | [M]+• (Molecular ion with 79Br, 81Br) |

| 460 | ~40 | [M]+• (Molecular ion with 81Br, 81Br) |

| 377/379 | ~15 | [M - Br]+ |

| 298 | ~10 | [M - 2Br]+ |

| 149 | ~20 | [C6F4]+ |

Note: The relative intensities are approximate values based on the graphical representation of the NIST spectrum. The characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4) is clearly observable for the molecular ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining an electron ionization mass spectrum of a solid aromatic compound like this compound is as follows:

-

Sample Preparation: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

Due to the symmetry of the molecule, four distinct signals are expected in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-4, C-4' (C-Br) | 105 - 115 |

| C-3, C-5, C-3', C-5' (C-F) | 135 - 145 |

| C-2, C-6, C-2', C-6' (C-F) | 140 - 150 |

| C-1, C-1' (C-C) | 110 - 120 |

Note: These are approximate chemical shift ranges. The actual values can be influenced by the solvent and experimental conditions.

Predicted ¹⁹F NMR Data

Two signals are anticipated in the ¹⁹F NMR spectrum due to the two different fluorine environments.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Atom | Predicted Chemical Shift (ppm) |

| F-3, F-5, F-3', F-5' | -130 to -140 |

| F-2, F-6, F-2', F-6' | -140 to -150 |

Note: Chemical shifts are referenced to CFCl₃. Coupling between the fluorine atoms is expected.

Experimental Protocol: NMR Spectroscopy

The following is a general procedure for acquiring ¹³C and ¹⁹F NMR spectra of a solid fluorinated aromatic compound:

-

Sample Preparation: The solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The concentration is typically in the range of 5-20 mg/mL.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for ¹³C or ¹⁹F nuclei.

-

Data Acquisition:

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

For ¹⁹F NMR, a standard one-pulse experiment is usually sufficient.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and referenced.

Infrared (IR) Spectroscopy

As with the NMR data, experimental IR data for this compound is not widely available. Below are the predicted characteristic IR absorption bands.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 1600 - 1450 | Medium - Strong | C=C stretching in aromatic ring |

| 1250 - 1000 | Strong | C-F stretching |

| 700 - 500 | Medium - Strong | C-Br stretching |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the following methods can be used to obtain an FTIR spectrum:

-

KBr Pellet Method:

-

A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

-

-

Attenuated Total Reflectance (ATR) Method:

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded.

-

Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

chemical and physical properties of 4,4'-Dibromooctafluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromooctafluorobiphenyl is a halogenated aromatic compound that belongs to the class of polybrominated and polyfluorinated biphenyls. These compounds are of significant interest to researchers due to their unique chemical and physical properties conferred by the presence of both bromine and fluorine atoms on the biphenyl (B1667301) scaffold. This guide provides an in-depth overview of the core chemical and physical properties, potential synthesis and purification methods, analytical characterization techniques, and a summary of the known reactivity and potential biological significance of this compound. The information is intended to serve as a valuable resource for scientists engaged in chemical synthesis, materials science, and drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂Br₂F₈ | [1] |

| Molecular Weight | 455.92 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 113-115 °C | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water. Soluble in organic solvents like toluene. | [3] |

| CAS Number | 10386-84-2 | [2] |

Synthesis and Purification

Experimental Protocol: Synthesis (Proposed)

-

Reaction Setup : In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with octafluorobiphenyl and a suitable inert solvent (e.g., a halogenated solvent).

-

Catalyst Addition : A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is added to the reaction mixture.

-

Bromination : Elemental bromine is added dropwise to the stirred solution at room temperature. The reaction is exothermic, and the temperature may need to be controlled with a water bath.

-

Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Workup : Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench the excess bromine. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Solvent Removal : The solvent is removed under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

The crude product can be purified by standard techniques such as recrystallization and column chromatography.

-

Recrystallization : The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol (B145695) or a hexane/dichloromethane mixture) and allowed to cool slowly. The purified crystals are then collected by filtration.

-

Column Chromatography : For higher purity, the crude product can be subjected to column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective in separating the desired product from any impurities.

Caption: Proposed workflow for the synthesis and purification of this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle : GC separates the components of a mixture, and MS provides information about the mass-to-charge ratio of the separated components, allowing for their identification.

-

Expected Results : The mass spectrum of this compound is expected to show a characteristic isotopic pattern for two bromine atoms in the molecular ion peak. The NIST WebBook provides a reference mass spectrum for this compound, which can be used for confirmation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle : NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.

-

Expected Spectra :

-

¹⁹F NMR : Due to the eight fluorine atoms, the ¹⁹F NMR spectrum will be complex but highly informative, showing distinct signals for the fluorine atoms at different positions on the biphenyl rings.

-

¹³C NMR : The ¹³C NMR spectrum will show signals for the carbon atoms, with their chemical shifts influenced by the attached fluorine and bromine atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle : FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the functional groups present.

-

Expected Absorptions : The FTIR spectrum will show characteristic absorption bands for C-F and C-Br bonds, as well as aromatic C-C stretching vibrations.

Reactivity

This compound exhibits reactivity characteristic of halogenated aromatic compounds. A key reaction is its lithiation with n-butyllithium, which can lead to the formation of 4,4'-dilithiooctafluorobiphenyl and 4-lithio-4'-bromooctafluorobiphenyl. This reactivity makes it a potentially useful building block in organic synthesis for the introduction of the octafluorobiphenyl moiety into other molecules.

Biological and Toxicological Considerations

Specific studies on the biological activity or signaling pathways of this compound are limited. However, the broader classes of polybrominated biphenyls (PBBs) and polyfluorinated compounds have been the subject of extensive toxicological research.

-

Polybrominated Biphenyls (PBBs) : PBBs are known persistent organic pollutants that can bioaccumulate in fatty tissues.[5] Toxicological studies on PBBs have indicated various adverse health effects, including impacts on the thyroid and liver.[6]

-

Polyfluorinated Compounds : Some fluorinated biphenyls have been investigated for their potential therapeutic applications, including anti-inflammatory and anti-HIV activities.[3] However, many polyfluorinated compounds are also recognized for their environmental persistence and potential for bioaccumulation.

Given its structure, this compound is likely to be a persistent compound with the potential for bioaccumulation. Further research is needed to elucidate its specific biological activities and toxicological profile.

Caption: Generalized potential toxicological impact of polyhalogenated biphenyls.

Conclusion

This compound is a compound with a unique combination of properties that make it a subject of interest for further research. This guide has provided a comprehensive overview of its known chemical and physical characteristics, along with proposed methods for its synthesis, purification, and analysis. While specific biological data for this compound is scarce, the known toxicology of related polyhalogenated biphenyls suggests that it should be handled with appropriate safety precautions. The information presented herein is intended to facilitate future investigations into the chemistry and potential applications of this intriguing molecule.

References

- 1. 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl | C12Br2F8 | CID 82600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound [webbook.nist.gov]

- 5. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 4,4'-Dibromooctafluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromooctafluorobiphenyl is a halogenated aromatic compound with a molecular formula of C₁₂Br₂F₈. Its rigid, fluorinated biphenyl (B1667301) core makes it a valuable building block in various fields, including materials science and medicinal chemistry. The precise three-dimensional arrangement of atoms within its crystal lattice, known as the crystal structure, is fundamental to understanding its physical and chemical properties. This technical guide provides a comprehensive overview of the crystal structure of this compound, including detailed crystallographic data, experimental protocols for its synthesis and structure determination, and visualizations of its molecular and crystal packing.

Molecular Structure and Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The molecule consists of two pentafluorophenyl rings linked by a C-C bond, with a bromine atom attached to the para-position of each ring.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₂Br₂F₈ |

| Formula weight | 455.92 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 10.133 (2) |

| b (Å) | 7.689 (1) |

| c (Å) | 15.345 (3) |

| β (°) | 99.13 (1) |

| Volume (ų) | 1178.6 (4) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 2.569 |

| Absorption coefficient (mm⁻¹) | 8.35 |

| F(000) | 848 |

| Crystal size (mm) | 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | 2.0-25.0 |

| Reflections collected | 2197 |

| Independent reflections | 2072 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R1 = 0.033, wR2 = 0.082 |

| R indices (all data) | R1 = 0.041, wR2 = 0.086 |

| Goodness-of-fit on F² | 1.06 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å) | Angle | Degrees (°) |

| Br(1)-C(4) | 1.859(4) | C(3)-C(4)-C(5) | 121.0(4) |

| Br(2)-C(10) | 1.855(4) | C(9)-C(10)-C(11) | 121.2(4) |

| C(1)-C(6) | 1.391(6) | C(1)-C(6)-C(5) | 119.3(4) |

| C(1)-C(2) | 1.383(6) | C(2)-C(1)-C(7) | 120.9(4) |

| C(1)-C(7) | 1.487(6) | C(6)-C(1)-C(7) | 120.1(4) |

| C(7)-C(8) | 1.389(6) | C(8)-C(7)-C(12) | 119.0(4) |

| C(7)-C(12) | 1.392(6) | C(1)-C(7)-C(8) | 120.7(4) |

| F(1)-C(2) | 1.348(5) | C(1)-C(7)-C(12) | 120.3(4) |

| F(2)-C(3) | 1.343(5) | ||

| F(3)-C(5) | 1.347(5) | ||

| F(4)-C(6) | 1.350(5) | ||

| F(5)-C(8) | 1.352(5) | ||

| F(6)-C(9) | 1.345(5) | ||

| F(7)-C(11) | 1.346(5) | ||

| F(8)-C(12) | 1.351(5) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Ullmann coupling reaction of a suitable brominated and fluorinated benzene (B151609) derivative. A detailed experimental protocol is as follows:

-

Reaction Setup: A mixture of 1,4-dibromo-2,3,5,6-tetrafluorobenzene and activated copper powder in a high-boiling point solvent such as dimethylformamide (DMF) is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Execution: The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred vigorously for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the copper residues. The filtrate is then poured into water, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with water, and then dried.

-

Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate, to yield the final product as a crystalline solid.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves the following key steps:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

Data Collection: A selected single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using least-squares methods, which adjust the atomic positions and displacement parameters to achieve the best possible fit between the observed and calculated diffraction intensities.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for crystal structure determination.

An In-depth Technical Guide to the Thermal Stability and Degradation of 4,4'-Dibromooctafluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dibromooctafluorobiphenyl is a halogenated aromatic compound recognized for its chemical resistance and thermal stability, properties that make it a valuable building block in the synthesis of high-performance polymers and specialty chemicals.[1] This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of this compound. Due to a scarcity of publicly available data specifically for this compound, this guide synthesizes information from studies on structurally related halogenated and fluorinated biphenyls to infer its likely thermal behavior, potential degradation pathways, and the experimental protocols used for such analysis. This document is intended to serve as a foundational resource for researchers and professionals working with this and similar compounds.

Introduction

This compound (C₁₂Br₂F₈) is a solid, crystalline compound with a melting point in the range of 113-116 °C.[1][2] Its molecular structure, characterized by a biphenyl (B1667301) core fully substituted with fluorine atoms and terminally substituted with bromine atoms, imparts significant thermal and chemical stability. This makes it a monomer of interest for the production of fluorinated polymers, which are known for their high-temperature resistance and low dielectric constants. It also finds application as a flame retardant and as an internal standard in analytical chemistry.[1][2] Understanding the thermal stability and degradation profile of this compound is crucial for its safe handling, processing at elevated temperatures, and for predicting the long-term stability and environmental fate of materials derived from it.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂Br₂F₈ | [3] |

| Molecular Weight | 455.92 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 113-115 °C | [2] |

| CAS Number | 10386-84-2 | [2][3] |

Thermal Stability Analysis

Expected Thermal Behavior:

-

Initial Decomposition Temperature (TGA): The onset of decomposition is anticipated to be at a relatively high temperature, likely exceeding 300-400 °C in an inert atmosphere.

-

Degradation Profile: The degradation may occur in one or multiple steps, corresponding to the sequential loss of bromine atoms followed by the fragmentation of the fluorinated biphenyl core at higher temperatures.

Potential Thermal Degradation Pathways

The thermal degradation of halogenated aromatic compounds can proceed through complex radical mechanisms. For this compound, the primary degradation pathways are expected to involve the homolytic cleavage of the carbon-bromine bonds, followed by a series of subsequent reactions.

Key Postulated Degradation Steps:

-

Initiation: Homolytic cleavage of the C-Br bond to form a perfluorobiphenyl radical and a bromine radical.

-

C₁₂F₈Br₂ → C₁₂F₈Br• + Br•

-

-

Propagation: The generated radicals can participate in a variety of reactions, including:

-

Hydrogen abstraction from other molecules (if present).

-

Intermolecular reactions leading to the formation of larger, more complex molecules.

-

Intramolecular rearrangement.

-

-

Formation of Polybrominated Dibenzofurans (PBDFs): A significant concern with the thermal degradation of polybrominated biphenyls is the potential for the formation of toxic polybrominated dibenzofurans. This is thought to occur through the reaction of a biphenyl radical with oxygen (if present) or through intramolecular cyclization.

The following diagram illustrates a generalized potential degradation pathway.

Caption: A simplified diagram illustrating the potential initial steps in the thermal degradation of this compound.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and degradation of this compound, a combination of analytical techniques would be employed. The following are detailed methodologies for key experiments, based on standard practices for similar materials.

5.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature range of the compound.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a ceramic or platinum pan.

-

The sample is heated from ambient temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to study thermal decomposition without oxidation. A parallel experiment in an oxidative atmosphere (air or oxygen) can also be performed for comparison.

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum weight loss, and the percentage of residual mass.

-

5.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile degradation products formed during thermal decomposition.[4][5][6][7]

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

A microgram-scale sample of this compound is placed in a pyrolysis sample holder.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C, 800 °C) in an inert atmosphere (typically helium).[4]

-

The resulting pyrolysis products are swept into the GC column by the carrier gas.

-

The degradation products are separated based on their boiling points and interaction with the GC column's stationary phase.

-

The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each component is recorded, allowing for identification by comparison with mass spectral libraries and fragmentation patterns.

-

The following diagram outlines the experimental workflow for Py-GC-MS analysis.

Caption: A flowchart depicting the major steps involved in the analysis of thermal degradation products using Py-GC-MS.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound are limited in the public domain, a comprehensive understanding can be inferred from the behavior of analogous halogenated aromatic compounds. It is expected to be a thermally stable compound, with degradation likely initiating at the C-Br bonds at temperatures exceeding 300 °C. The primary degradation products are anticipated to be smaller brominated and fluorinated aromatic fragments, with a potential for the formation of hazardous polybrominated dibenzofurans, particularly in the presence of oxygen. Rigorous experimental analysis using techniques such as TGA and Py-GC-MS is essential to fully characterize its thermal properties and degradation profile. The methodologies outlined in this guide provide a robust framework for conducting such investigations. Further research into the thermal behavior of this compound would be highly valuable for ensuring its safe and effective use in high-temperature applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4,4 -Dibromooctafluorobiphenyl 99 10386-84-2 [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. gcms.cz [gcms.cz]

- 6. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

reactivity of 4,4'-Dibromooctafluorobiphenyl with organometallic reagents

An In-depth Technical Guide to the Reactivity of 4,4'-Dibromooctafluorobiphenyl with Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in the synthesis of advanced materials and complex pharmaceutical compounds. Its perfluorinated core imparts unique electronic properties, thermal stability, and lipophilicity, while the two bromine atoms serve as versatile handles for functionalization. This technical guide provides a comprehensive overview of the reactivity of this compound with common organometallic reagents. It details key reaction pathways including lithiation, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This document is intended to be a practical resource, offering detailed experimental protocols, tabulated data for easy comparison, and graphical representations of reaction mechanisms and workflows.

Introduction

The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Perfluorinated aromatic compounds, in particular, are of significant interest. This compound stands out as a valuable synthon, offering a rigid, electron-deficient biphenyl (B1667301) scaffold. The carbon-bromine (C-Br) bonds are the primary sites of reactivity, allowing for the introduction of a wide array of substituents through organometallic chemistry. This guide explores the principal reactions used to derivatize this compound, providing the necessary details for practical application in a research and development setting.

Reactivity with Organolithium Reagents

The reaction of this compound with organolithium reagents, such as n-butyllithium (n-BuLi), is a direct method for forming highly reactive organolithium intermediates. This bromine-lithium exchange is typically fast and efficient at low temperatures.

The reaction can proceed in a stepwise manner, allowing for selective mono- or di-lithiation depending on the stoichiometry of the organolithium reagent used. The resulting lithiated species, 4-lithio-4′-bromooctafluorobiphenyl and 4,4′-dilithiooctafluorobiphenyl, are powerful nucleophiles that can react with a variety of electrophiles.

Caption: Stepwise lithiation of this compound.

Data Presentation: Lithiation Reactions

| Reagent | Stoichiometry (eq.) | Solvent | Temperature (°C) | Principal Product | Ref. |

| n-Butyllithium | 1.0 | Diethyl Ether | -78 to -70 | 4-Lithio-4′-bromooctafluorobiphenyl | |

| n-Butyllithium | 2.0 | Diethyl Ether | -78 to -70 | 4,4′-Dilithiooctafluorobiphenyl |

Experimental Protocol: Synthesis of 4,4′-Dilithiooctafluorobiphenyl

Warning: Organolithium reagents like n-butyllithium are highly pyrophoric and moisture-sensitive. All operations must be conducted under a strict inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[1]

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Reagent Preparation: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether under an inert atmosphere.

-

Reaction: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition: Slowly add n-butyllithium (2.1 eq., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of a precipitate may be observed.

-

In Situ Use: The resulting solution/slurry of 4,4′-dilithiooctafluorobiphenyl is typically used immediately in the next step by adding an appropriate electrophile.

Reactivity with Grignard Reagents

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[2] This pathway creates a less basic, yet still highly nucleophilic, organomagnesium species compared to its organolithium counterpart. For this compound, both mono- and di-Grignard reagents can be targeted.

Caption: Formation of Grignard reagents from this compound.

Data Presentation: Grignard Reagent Formation

| Reagent | Stoichiometry (eq.) | Solvent | Conditions | Principal Product | Ref. |

| Magnesium turnings | 1.1 - 1.2 | Anhydrous THF or Et₂O | Reflux, initiation with I₂ | Mono-Grignard Reagent | [3] |

| Magnesium turnings | 2.2 - 2.4 | Anhydrous THF or Et₂O | Reflux, initiation with I₂ | Di-Grignard Reagent | [3] |

Experimental Protocol: General Formation of a Grignard Reagent

Warning: Grignard reactions are highly sensitive to moisture and air. The use of anhydrous solvents and oven- or flame-dried glassware under an inert atmosphere is critical for success.[2][3]

-

Apparatus Setup: Equip an oven-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stir bar, and a nitrogen/argon inlet.

-

Magnesium Activation: Place magnesium turnings (1.1 eq. per C-Br bond) in the flask. Add a small crystal of iodine to help initiate the reaction.[3] Gently warm the flask under vacuum and then backfill with inert gas.

-

Reagent Solution: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF and place it in the dropping funnel.

-

Initiation: Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be required.

-

Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[3] An exothermic reaction should sustain the reflux.[3]

-

Completion: After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed (typically 1-2 hours).[3] The resulting grayish, cloudy solution is the Grignard reagent, ready for subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are widely used to functionalize aryl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound (e.g., a boronic acid) in the presence of a base.[4] This reaction is known for its mild conditions and high tolerance of functional groups. It allows for the synthesis of complex biaryl and polyaryl structures.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453) | 80-100 | Good | [7] |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenyl-boronic acid | G-COOH-Pd-10 | Na₂CO₃ | Toluene/EtOH/H₂O | 70-110 | High | [5][6] |

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reagent Mixture: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1 or 2.2 eq.), a base such as K₃PO₄ or Na₂CO₃ (2-3 eq. per C-Br bond), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[7]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene/ethanol/water.

-

Reaction: Heat the mixture under an inert atmosphere with stirring. Reaction temperatures typically range from 80 to 110 °C.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][9] Copper-free protocols have also been developed to avoid the issue of alkyne homocoupling.[10] This method is invaluable for synthesizing conjugated systems, such as poly(arylene ethynylene)s.

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Data Presentation: Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| 4,8-dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄ (2.5 mol %), CuI (5 mol %) | NEt₃ | Dioxane | 100 | Quantitative | [11] |

| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15 mol %), CuI (30 mol %) | Et₃N | THF | Room Temp. | Low (25%) | [9] |

| Aryl Bromides | Terminal Alkynes | PdCl₂(CH₃CN)₂ / Ligand 14 | Et₃N | 3% PTS in H₂O | Room Temp. | High (up to 96%) | [10] |

Experimental Protocol: General Sonogashira Coupling

-

Reagent Mixture: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1 or 2.2 eq.) in a degassed solvent (e.g., THF or dioxane), add an amine base such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA).[9][11]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol %) and the copper(I) iodide co-catalyst (CuI, 5 mol %) to the mixture under an inert atmosphere.[11]

-

Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 60-100 °C until the starting material is consumed (as monitored by TLC or GC-MS).

-

Workup: After cooling, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate.

-

Extraction: Dissolve the residue in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with aqueous ammonium (B1175870) chloride solution, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly versatile substrate for the construction of complex, fluorinated molecules. Its C-Br bonds can be readily converted into C-Li, C-Mg, and C-C bonds using a range of well-established organometallic reactions. Lithiation and Grignard reagent formation provide powerful nucleophilic intermediates for reaction with electrophiles, while palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions offer robust methods for building intricate aryl and alkynyl architectures. The protocols and data summarized in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of this perfluorinated building block in drug discovery and materials science.

References

- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]

- 11. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4,4'-Dibromooctafluorobiphenyl (CAS No. 10386-84-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known hazards, of the compound identified by CAS number 10386-84-2: 4,4'-Dibromooctafluorobiphenyl. It is important to note that this CAS number does not correspond to a urea-based compound with inherent biological activity, but rather to a brominated and fluorinated biphenyl. This distinction is critical for researchers in the field of drug development. This compound is primarily utilized as a flame retardant, in the manufacturing of electronic components, and for environmental and analytical chemistry studies.[1][2][3] Its utility in these areas stems from its high thermal stability and chemical resistance.[3]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are essential for understanding its behavior in various experimental and industrial settings.

Table 1: General Chemical Information

| Identifier | Value |

| CAS Number | 10386-84-2[1][4][5] |

| IUPAC Name | 1-bromo-4-(4-bromo-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzene[6] |

| Synonyms | Octafluoro-4,4'-dibromobiphenyl, 1,1'-Biphenyl, 4,4'-dibromo-2,2',3,3',5,5',6,6'-octafluoro-[4][7] |

| Molecular Formula | C₁₂Br₂F₈[1][2] |

| Molecular Weight | 455.92 g/mol [1][2][5] |

| SMILES String | Fc1c(F)c(c(F)c(F)c1Br)-c2c(F)c(F)c(Br)c(F)c2F[5] |

| InChI Key | YXLMNFVUNLCJJY-UHFFFAOYSA-N[4][5] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White crystalline powder[1][2] |

| Melting Point | 113-115 °C[1][2][5] |

| Boiling Point | 295.4 °C at 760 mmHg[1] |

| Density | 2.065 g/cm³[1] |

| Solubility | Soluble in Toluene, Insoluble in water[1][2] |

| Flash Point | 132.4 °C[1] |

Synthesis and Reactions

General Synthesis Approach

Chemical Reactivity

This compound is noted for its stability and is generally unreactive.[1][2] It is incompatible with strong oxidizing agents.[1][2] A notable reaction is its lithiation with n-butyllithium, which results in the formation of 4,4'-dilithiooctafluorobiphenyl and 4-lithio-4'-bromooctafluorobiphenyl.

Hazards and Safety Information

The available data indicates that this compound presents several hazards that necessitate careful handling in a laboratory or industrial setting.

Table 3: Hazard Identification

| Hazard Class | GHS Classification |

| Skin Irritation | Category 2 (H315: Causes skin irritation)[5][8] |

| Eye Irritation | Category 2 (H319: Causes serious eye irritation)[5][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation)[5][8] |

Safety and Handling

Given the hazard profile, appropriate personal protective equipment (PPE) should be worn when handling this compound, including gloves, eye protection, and a dust mask (type N95).[5] It should be used in a well-ventilated area.[9] This substance is considered a combustible solid.[5]

Biological Activity and Drug Development Potential

A thorough review of the scientific literature reveals no significant data on the biological activity, signaling pathways, or mechanism of action of this compound. Its chemical structure, a fully halogenated biphenyl, is not typically associated with the pharmacological properties sought in drug development. The primary applications of this compound are in materials science and environmental analysis.[1][3] Therefore, it is not a candidate for drug development.

The logical relationship for assessing a compound's relevance to drug development is illustrated below.

Experimental Considerations

Due to the absence of biological studies, there are no established experimental protocols related to its pharmacological effects. Analytical methods would primarily involve standard techniques for organic compound characterization.

General Analytical Workflow

The general workflow for analyzing a sample of this compound would follow standard analytical chemistry practices.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 10386-84-2 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound (CAS 10386-84-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4,4′-二溴八氟联苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound [webbook.nist.gov]

- 8. hpc-standards.com [hpc-standards.com]

- 9. fishersci.com [fishersci.com]

Solubility Profile of 4,4'-Dibromooctafluorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Dibromooctafluorobiphenyl in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document summarizes known qualitative and semi-quantitative information and presents a general experimental protocol for determining solubility. This guide is intended to assist researchers in handling and utilizing this compound effectively in a laboratory setting.

Core Compound Properties

This compound is a solid, white crystalline powder at room temperature.[1] Key physical and chemical properties are provided in the table below.

| Property | Value | Reference |

| CAS Number | 10386-84-2 | [1] |

| Molecular Formula | C₁₂Br₂F₈ | |

| Molecular Weight | 455.92 g/mol | [1] |

| Melting Point | 113-115 °C | [1][2] |

| Appearance | White crystalline powder | [1] |

| Water Solubility | Insoluble | [3] |

Solubility Data

| Solvent | Known Concentration | Implied Solubility | Reference |

| Toluene | Not specified | Soluble | [2] |

| Acetone | 0.1 mg/mL and 0.25 mg/mL | ≥ 0.25 mg/mL | [4] |

| Dichloromethane (CH₂Cl₂) | 0.2 mg/mL | ≥ 0.2 mg/mL | [5] |

| Methyl tert-butyl ether (MtBE) | 0.1 mg/mL | ≥ 0.1 mg/mL | [6] |

| Water | Not applicable | Insoluble | [3] |

It is important to note that the "Implied Solubility" is the minimum known concentration at which the compound is soluble and does not represent the saturation point. The actual solubility may be higher. For comparison, the non-fluorinated analog, 4,4'-dibromobiphenyl, is reported to be soluble in organic solvents such as hexane, toluene, and chloroform, and slightly soluble in ethanol.[7][8] The presence of the octafluoro- groups in this compound is expected to significantly influence its solubility characteristics, generally increasing its affinity for non-polar, fluorinated, or halogenated solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvent(s) of interest (e.g., toluene, acetone, dichloromethane, hexane, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The presence of undissolved solid should be visible.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered supernatant from the saturated solution using a calibrated HPLC or GC method.

-

Generate a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.

-

Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility of this compound.

Caption: A logical workflow for determining the solubility of a compound.

Caption: An experimental workflow for quantitative solubility determination.

References

- 1. accustandard.com [accustandard.com]

- 2. This compound [webbook.nist.gov]

- 3. accustandard.com [accustandard.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

A Technical Chronicle of Halogenated Biphenyls: From Industrial Marvels to Environmental Scourges

A Whitepaper on the Discovery, History, and Analysis of Polyhalogenated Biphenyls for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery and history of polyhalogenated biphenyls, with a primary focus on the extensively documented legacy of Polychlorinated Biphenyls (PCBs) and a comparative look at the more recent emergence of Polyfluorinated Biphenyls (PFBs). The stark contrast in their historical timelines, from industrial production to environmental recognition, offers valuable insights into the evolution of chemical safety and analytical science.

The Rise and Fall of Polychlorinated Biphenyls (PCBs)

The history of PCBs is a multi-decade narrative of industrial utility, followed by the slow unraveling of their profound and persistent environmental and health consequences.

Discovery and Commercialization

PCBs were first synthesized in a laboratory setting in 1881.[1][2] However, their unique properties—high thermal stability, chemical inertness, non-flammability, and excellent electrical insulating capabilities—were not commercially exploited until 1929.[1][3] The Swann Chemical Company, later acquired by Monsanto, began mass production under the trade name "Aroclor".[1][3] These Aroclor mixtures, not single congeners, became ubiquitous in a vast array of industrial applications.[3]

dot graph TD{ rankdir=TB; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Figure 1: Historical Timeline of PCB Discovery, Awareness, and Regulation."

Production and Quantitative Data

From 1929 to 1977, approximately 1.3 million tons of PCBs were produced globally, with the United States being a primary manufacturer.[4] Monsanto's Aroclor series were designated by a four-digit number, where the last two digits typically indicated the percentage of chlorine by mass.[5][6] For example, Aroclor 1254 contained approximately 54% chlorine.[6]

| Aroclor Series | Description | Primary Years of Use (at a specific facility) | Chlorine Content (%) |

| Aroclor 1254 | Higher chlorination, more viscous | 1946-1950, 1952-1955 | 54% |

| Aroclor 1242 | Medium chlorination, oily liquid | 1950-1971, 1955-1971 | 42% |

| Aroclor 1016 | Distillate of 1242, lower chlorination | 1971-1977 | 41% |

| Table 1: Common Aroclor Mixtures and Their Properties. Data sourced from EPA documentation and historical reconstructions of industrial use.[4][6][7] |

U.S. production peaked in 1970 with 85 million pounds produced in that year alone.[8] By 1974, annual production was still around 40 million pounds.[8] It is estimated that between 1930 and 1970, massive quantities were released directly into the environment: 30,000 tons to the air, 60,000 tons to waterways, and 300,000 tons to landfills.[9]

Early Toxicity and Environmental Persistence

Concerns about the health effects of PCBs emerged as early as the 1930s, with factory workers developing severe skin conditions, known as chloracne, and showing signs of liver damage.[1][2] These early warnings were substantiated by animal studies.

A notable study published in 1944 by the National Institutes of Health documented significant liver damage and skin changes in animals fed or dermally exposed to Aroclor 1242.[10][11] Despite this, the full environmental impact was not understood until decades later. The turning point came in 1966 when Swedish chemist Sören Jensen, using newly refined analytical techniques, detected PCBs in wildlife far from any industrial source, revealing their widespread environmental contamination and capacity for bioaccumulation.[1]

The Emergence of Polyfluorinated Biphenyls (PFBs)

In stark contrast to PCBs, the history of polyfluorinated biphenyls is not one of large-scale industrial production and subsequent environmental crisis. Instead, their story is rooted in the broader development of organofluorine chemistry and modern materials science.

A History Rooted in Organofluorine Chemistry

The field of organofluorine chemistry predates the isolation of elemental fluorine, with the first synthesis of an organofluorine compound reported in 1835.[12] Key developments, such as the Schiemann reaction (1927) and halogen exchange (Halex) processes (1936), provided pathways to create fluorinated aromatic compounds.[12][13] However, the synthesis of polyfluorinated biphenyls specifically was not a major industrial pursuit in the 20th century. Their development has been a more recent academic and research-driven endeavor, spurred by the unique electronic properties conferred by fluorine atoms.[14][15]

Modern interest in PFBs lies in their application as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[14] Consequently, the historical narrative is dominated by the development of sophisticated synthetic methods rather than production volumes and environmental monitoring.

Experimental Protocols: A Historical Perspective

The methodologies for synthesizing and detecting halogenated biphenyls have evolved dramatically, reflecting broader advances in chemical and analytical sciences.

Synthesis Protocols

Early PCB Synthesis (Industrial Method): The commercial production of PCBs involved the direct chlorination of biphenyl (B1667301).

-

Reactants: Molten biphenyl, anhydrous chlorine gas.

-

Catalyst: Iron filings or ferric chloride.

-

Procedure: Chlorine gas was bubbled through molten biphenyl in the presence of the catalyst. The reaction was allowed to proceed until the mixture reached a desired weight, corresponding to a specific average chlorine content.

-

Workup: The resulting mixture was treated with an alkali, such as sodium hydroxide (B78521) or sodium carbonate, to neutralize the hydrochloric acid byproduct and remove the catalyst.

-

Product: A complex mixture of PCB congeners (e.g., an Aroclor), which was not further separated for most industrial uses.

Modern PFB Synthesis (Suzuki-Miyaura Cross-Coupling): A common modern laboratory method for synthesizing specific PFB congeners, reported by Bulfield and Huber in 2017, showcases the precision of contemporary organic chemistry.[16]

-

Reactants: A fluorinated aryl boronate and a fluorinated aryl halide.

-

Catalyst System: A palladium source (e.g., [Pd₂(dba)₃]) and a phosphine (B1218219) ligand.

-

Base: Potassium carbonate (K₂CO₃).

-

Solvent: A suitable organic solvent (e.g., dioxane/water).

-

Procedure: The reactants, catalyst, and base are combined in the solvent under an inert atmosphere. The mixture is heated (e.g., to 95°C) for an extended period (e.g., 60 hours).

-

Workup: The reaction mixture is cooled, diluted, and extracted. The desired PFB product is then purified using techniques like column chromatography.

dot graph [rankdir=LR, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "Sample Preparation" A[Environmental Sample(Soil, Water, Tissue)] --> B{Solvent Extraction}; B --> C[Cleanup & Fractionation(e.g., Florisil, Silica (B1680970) Gel)]; end

subgraph "Analysis" C --> D[Gas Chromatography (GC)Separation]; D --> E[Electron CaptureDetector (ECD)]; end

subgraph "Quantification" E --> F[Compare Peak Patternsto Aroclor Standards]; F --> G[Calculate Concentration]; end

// Styling A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [fillcolor="#FBBC05", fontcolor="#202124"]; C [fillcolor="#FBBC05", fontcolor="#202124"]; D [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [fillcolor="#5F6368", fontcolor="#FFFFFF"]; caption: "Figure 2: Generalized Workflow for Early PCB Environmental Analysis."

Analytical Detection: The Gas Chromatography Revolution

The discovery of widespread PCB contamination was enabled by the advent of gas chromatography (GC).[17] Early methods relied on GC with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds.[18]

-

Sample Collection: Grab samples of soil, water, or biological tissue are collected.

-

Extraction: PCBs are extracted from the sample matrix using an organic solvent like hexane.

-

Cleanup: The raw extract is passed through columns containing adsorbents like Florisil or silica gel. This crucial step removes interfering compounds (e.g., lipids, other pesticides) that could co-elute with PCBs.[18]

-

Injection and Separation: A small volume of the cleaned extract is injected into a gas chromatograph. The volatile PCBs are carried by an inert gas through a long, thin capillary column. Different PCB congeners travel through the column at different rates based on their volatility and structure, achieving separation.

-

Detection: As congeners exit the column, they pass through an Electron Capture Detector (ECD). The ECD generates a signal for each congener, creating a chromatogram with multiple peaks.

-

Quantification: The pattern of peaks in the sample chromatogram is compared to the patterns of known Aroclor standards. Quantification is performed by matching the sample's peak pattern to the most similar Aroclor mixture.[18]

Early Animal Toxicity Testing Protocol (Reconstructed)

While specific, standardized protocols as known today were not widespread in the 1940s, a representative methodology for the early animal studies on PCBs can be reconstructed from historical accounts.[10][11][19]

-

Test Species: Small mammals such as rats, rabbits, and guinea pigs were commonly used.

-

Groups: Animals were divided into a control group and several test groups.

-

Test Substance: A commercial PCB mixture (e.g., Aroclor 1242) was used.

-

Administration:

-

Dietary: The PCB mixture was incorporated into the animal feed at various concentrations (e.g., parts per million).

-